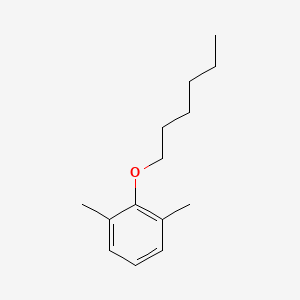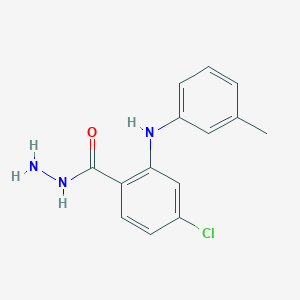
4-Chloro-2-(3-methylanilino)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(3-methylanilino)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloro group, a methylanilino group, and a benzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-methylanilino)benzohydrazide typically involves the reaction of 4-chloro-2-nitrobenzoic acid with 3-methylaniline, followed by reduction and subsequent hydrazide formation. The reaction conditions often include the use of reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid. The final step involves the reaction of the intermediate product with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(3-methylanilino)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methylanilino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, tin chloride, and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted benzohydrazides and related compounds.
Aplicaciones Científicas De Investigación
4-Chloro-2-(3-methylanilino)benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(3-methylanilino)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular components, leading to alterations in cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-(3-methylanilino)benzoic acid
- 4-Chloro-2-(3-methylanilino)benzamide
- 4-Chloro-2-(3-methylanilino)benzaldehyde
Uniqueness
4-Chloro-2-(3-methylanilino)benzohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the hydrazide moiety allows for unique interactions with biological targets, distinguishing it from other similar compounds.
Propiedades
Número CAS |
75412-40-7 |
|---|---|
Fórmula molecular |
C14H14ClN3O |
Peso molecular |
275.73 g/mol |
Nombre IUPAC |
4-chloro-2-(3-methylanilino)benzohydrazide |
InChI |
InChI=1S/C14H14ClN3O/c1-9-3-2-4-11(7-9)17-13-8-10(15)5-6-12(13)14(19)18-16/h2-8,17H,16H2,1H3,(H,18,19) |
Clave InChI |
YAJWIHVHNCRLKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC2=C(C=CC(=C2)Cl)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B14434223.png)
![4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14434233.png)

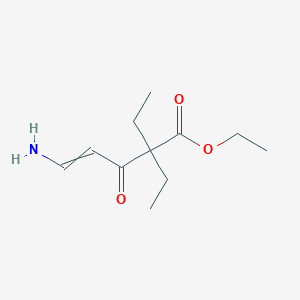
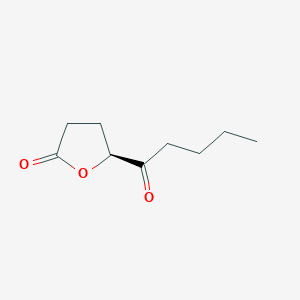
![3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide](/img/structure/B14434249.png)
![{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol](/img/structure/B14434257.png)
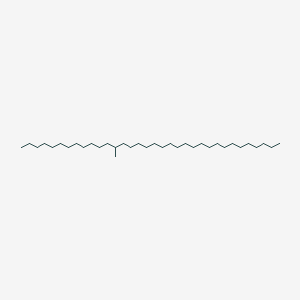
![N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14434277.png)

![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)
